molecular formula C11H10BrN3O4S2 B12204384 2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12204384
M. Wt: 392.3 g/mol
InChI Key: QISLMKOUNAZOHM-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenoxy group, a thiadiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-bromophenol, which is then reacted with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid. This intermediate is further reacted with thionyl chloride to produce the corresponding acyl chloride. The acyl chloride is then reacted with 5-(methylsulfonyl)-1,3,4-thiadiazole-2-amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiadiazole ring is known to interact with various biological pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the thiadiazole ring, in particular, sets it apart from other similar compounds, providing unique interactions with biological targets and pathways.

Properties

Molecular Formula

C11H10BrN3O4S2

Molecular Weight

392.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C11H10BrN3O4S2/c1-21(17,18)11-15-14-10(20-11)13-9(16)6-19-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H,13,14,16)

InChI Key

QISLMKOUNAZOHM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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